molecular formula C18H12ClIN2OS B4893634 5-chloro-N-[(4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide

5-chloro-N-[(4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B4893634
M. Wt: 466.7 g/mol
InChI Key: KRLPTWLVUMIVIB-UHFFFAOYSA-N
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Description

5-chloro-N-[(4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalene ring, a chloro substituent, an iodophenyl group, and a carbamothioyl linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Naphthalene Derivative Preparation: The starting material, naphthalene, is chlorinated to introduce the chloro substituent at the desired position.

    Carboxylation: The chlorinated naphthalene is then carboxylated to form the naphthalene-1-carboxylic acid.

    Amidation: The carboxylic acid is converted to the corresponding amide using appropriate reagents such as thionyl chloride followed by reaction with an amine.

    Iodophenyl Introduction: The iodophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura reaction.

    Carbamothioyl Formation: Finally, the carbamothioyl group is introduced by reacting the amide with a thiocarbamoyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-chloro-N-[(4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-chloro-N-[(4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[(4-bromophenyl)carbamothioyl]naphthalene-1-carboxamide
  • 5-chloro-N-[(4-fluorophenyl)carbamothioyl]naphthalene-1-carboxamide
  • 5-chloro-N-[(4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide

Uniqueness

5-chloro-N-[(4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to the presence of the iodophenyl group, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets. Additionally, the combination of chloro and carbamothioyl groups provides a distinct chemical profile, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-chloro-N-[(4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClIN2OS/c19-16-6-2-3-13-14(16)4-1-5-15(13)17(23)22-18(24)21-12-9-7-11(20)8-10-12/h1-10H,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLPTWLVUMIVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC(=S)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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